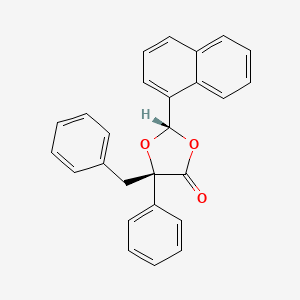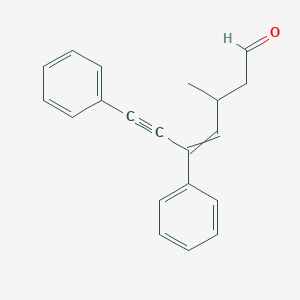
3-Methyl-5,7-diphenylhept-4-en-6-ynal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-5,7-diphenylhept-4-en-6-ynal: is an organic compound with the molecular formula C20H18O. It is characterized by its unique structure, which includes both alkyne and alkene functional groups, as well as phenyl rings. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5,7-diphenylhept-4-en-6-ynal typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Alkyne: Starting with a suitable alkyne precursor, such as phenylacetylene, the compound undergoes a coupling reaction with an appropriate halide under palladium-catalyzed conditions to form the desired alkyne intermediate.
Addition of the Alkene: The alkyne intermediate is then subjected to a hydroboration-oxidation reaction to introduce the alkene functionality.
Final Assembly: The final step involves the addition of the aldehyde group through a formylation reaction, typically using a Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-5,7-diphenylhept-4-en-6-ynal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, Bromine (Br2) for bromination
Major Products Formed
Oxidation: 3-Methyl-5,7-diphenylhept-4-en-6-ynoic acid
Reduction: 3-Methyl-5,7-diphenylhept-4-en-6-ynol
Substitution: Various substituted derivatives depending on the substituent introduced
Wissenschaftliche Forschungsanwendungen
3-Methyl-5,7-diphenylhept-4-en-6-ynal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials, such as polymers and advanced coatings.
Wirkmechanismus
The mechanism of action of 3-Methyl-5,7-diphenylhept-4-en-6-ynal depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of both alkyne and alkene groups allows for diverse interactions with biological molecules, potentially leading to unique pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,7-Diphenyl-4-hepten-3-one: Similar in structure but lacks the alkyne functionality.
3-Methyl-5,7-diphenylhept-4-en-6-ynol: The reduced form of the compound, containing an alcohol group instead of an aldehyde.
Uniqueness
3-Methyl-5,7-diphenylhept-4-en-6-ynal is unique due to the presence of both alkyne and alkene groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and research.
Eigenschaften
CAS-Nummer |
917774-21-1 |
|---|---|
Molekularformel |
C20H18O |
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
3-methyl-5,7-diphenylhept-4-en-6-ynal |
InChI |
InChI=1S/C20H18O/c1-17(14-15-21)16-20(19-10-6-3-7-11-19)13-12-18-8-4-2-5-9-18/h2-11,15-17H,14H2,1H3 |
InChI-Schlüssel |
XATMNJCMWKANKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC=O)C=C(C#CC1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,7-Benzothiazoledione, 6-[(4-butylphenyl)amino]-2,5-dimethyl-](/img/structure/B12605161.png)
![3-(Decyloxy)-6-[(4-heptylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12605168.png)
![Methyl[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]phosphane](/img/structure/B12605181.png)
![2-[6-(2-Ethoxy-phenyl)-pyridin-3-yl]-N-(3-fluoro-benzyl)-acetamide](/img/structure/B12605182.png)
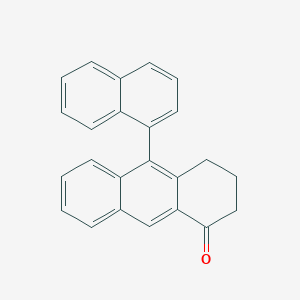
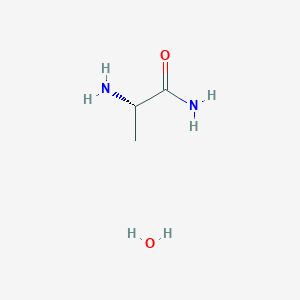
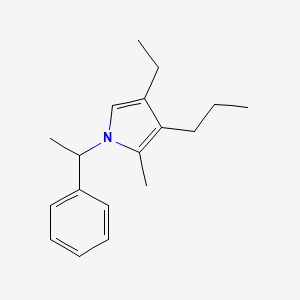
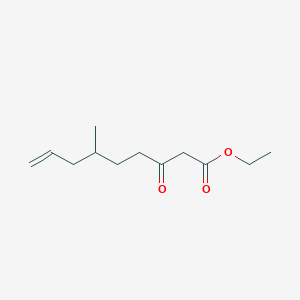
![4-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,2-diamine](/img/structure/B12605214.png)
![3-{2-[4-(3-Ethoxy-3-oxoprop-1-en-1-yl)phenoxy]acetamido}benzoic acid](/img/structure/B12605221.png)
![Acetamide,N-[bis[(isopropyl)amino]methylene]-](/img/structure/B12605223.png)
![3-[4-(2-Phenylethyl)piperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B12605227.png)
